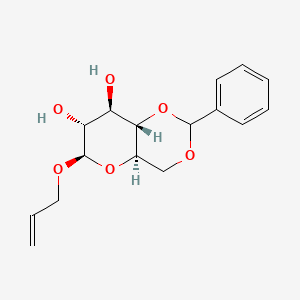

Allyl-4,6-O-Benzyliden-β-D-Glucopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

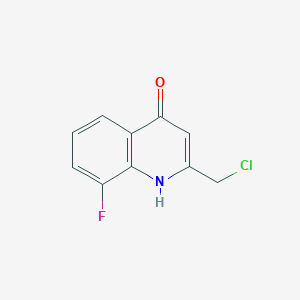

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside: is a notable compound in the field of biomedicine, known for its therapeutic potential in managing various ailments, including cancer and inflammation-associated diseases. This compound is a derivative of glucopyranoside, featuring an allyl group and a benzylidene protective group at the 4 and 6 positions of the glucose ring.

Wissenschaftliche Forschungsanwendungen

1. Medikamenteninnovation in Onkologie und Immunologie Diese Verbindung wurde als ein wichtiger Faktor bei der selektiven Modulation zellulärer Signalwege identifiziert und stellt somit einen potenziellen Kandidaten für die Medikamentenentwicklung in der Krebstherapie und bei Therapien im Zusammenhang mit dem Immunsystem dar .

Chirales Bauelement

Es wird als wichtiges Zwischenprodukt bei der Synthese verschiedener Zucker verwendet und dient aufgrund seiner spezifischen räumlichen Konfiguration als chirales Bauelement .

Regioselektiver Schutz

Forscher haben eine Synthesemethode beschrieben, die eine regioselektive Monoacylierung, Alkylierung und Silylierung an der 2-Position dieser Verbindung ermöglicht, ohne dass Katalysatoren erforderlich sind .

Wirkmechanismus

Target of Action

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is a prominent biomedicine . It exhibits remarkable therapeutic potential in the management of diverse ailments . Its multifaceted attributes encompass a profound impact on cancer and inflammation-associated maladies .

Mode of Action

The compound’s mode of action is still under investigation. It is known to selectively modulate intricate cellular pathways . This selective modulation could be the key to its remarkable therapeutic potential .

Biochemical Pathways

It is known to have a profound impact on cancer and inflammation-associated maladies , suggesting that it may interact with pathways related to these conditions.

Pharmacokinetics

Its efficacy in the management of diverse ailments suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Its remarkable therapeutic potential in the management of diverse ailments, including cancer and inflammation-associated maladies, suggests that it has significant molecular and cellular effects .

Biochemische Analyse

Temporal Effects in Laboratory Settings

The temporal effects of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside in laboratory settings have been studied extensively. Over time, this compound has shown stability and sustained activity in both in vitro and in vivo studies . Its degradation products have been found to be non-toxic, ensuring its safety for long-term use . In in vitro studies, the compound maintains its efficacy in inhibiting cancer cell proliferation and reducing inflammation over extended periods . In in vivo studies, it has demonstrated long-term benefits in reducing tumor growth and inflammation .

Dosage Effects in Animal Models

The effects of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside vary with different dosages in animal models. At low to moderate doses, it effectively inhibits tumor growth and reduces inflammation without causing significant adverse effects . At high doses, some toxic effects have been observed, including liver and kidney damage . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . The compound is metabolized into several intermediate products, which are further processed and excreted from the body . Its effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in cancer and inflammation .

Transport and Distribution

The transport and distribution of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside within cells and tissues are facilitated by specific transporters and binding proteins . It is efficiently taken up by cancer cells and inflammatory cells, where it accumulates and exerts its therapeutic effects . The compound’s localization within cells is influenced by its interactions with cellular transporters, ensuring its effective distribution to target sites .

Subcellular Localization

Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . For instance, in the nucleus, it modulates gene expression by interacting with transcription factors, while in the cytoplasm, it inhibits enzymes involved in cellular metabolism . The compound’s targeting signals and post-translational modifications play a crucial role in directing it to specific compartments and organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside typically involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide with mercury bromide, mercury oxide, and allyl alcohol . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities maintain stringent cleanliness standards, ranging from Class 100 to Class 100,000 cleanrooms, to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Allyl-4,6-O-benzylidene-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reductive ring-opening of the 1,3-dioxane ring can yield 6-O-benzyl and 4-O-benzyl ethers.

Substitution: Mono-alkylation, acylation, and silylation reactions can be performed at the 2-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reductive agents such as lithium aluminum hydride and sodium borohydride are used

Eigenschaften

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13-,14-,15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBCPFYQIULSGV-ANNNQLRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)